molecular formula C25H41N3O4 B14615634 2-Methyl-5-nitro-N-octadecanoylpyridine-3-carboxamide CAS No. 59290-60-7

2-Methyl-5-nitro-N-octadecanoylpyridine-3-carboxamide

Cat. No.: B14615634
CAS No.: 59290-60-7
M. Wt: 447.6 g/mol
InChI Key: OAEACZVUZQHEEY-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-N-octadecanoylpyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a nitro group, and an octadecanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitro-N-octadecanoylpyridine-3-carboxamide typically involves multiple steps, starting with the nitration of pyridine derivatives. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitro-N-octadecanoylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-Methyl-5-nitro-N-octadecanoylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-N-octadecanoylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitropyridine: Lacks the octadecanoyl group, making it less hydrophobic.

    N-Octadecanoylpyridine-3-carboxamide: Lacks the nitro and methyl groups, affecting its reactivity and biological activity.

Uniqueness

2-Methyl-5-nitro-N-octadecanoylpyridine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the octadecanoyl group increases its hydrophobicity, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

59290-60-7

Molecular Formula

C25H41N3O4

Molecular Weight

447.6 g/mol

IUPAC Name

2-methyl-5-nitro-N-octadecanoylpyridine-3-carboxamide

InChI

InChI=1S/C25H41N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(29)27-25(30)23-19-22(28(31)32)20-26-21(23)2/h19-20H,3-18H2,1-2H3,(H,27,29,30)

InChI Key

OAEACZVUZQHEEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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